molecular formula C14H11ClO3 B6397912 2-Chloro-4-(2-methoxyphenyl)benzoic acid, 95% CAS No. 1261962-23-5

2-Chloro-4-(2-methoxyphenyl)benzoic acid, 95%

Cat. No. B6397912
CAS RN: 1261962-23-5
M. Wt: 262.69 g/mol
InChI Key: WZLAZYJDKBCRSP-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methoxyphenyl)benzoic acid, 95% (2C4MPA) is a synthetic organic compound commonly used as a reagent in laboratory experiments. It is an important intermediate for the synthesis of a variety of organic compounds and is used in the production of pharmaceuticals, agrochemicals, and other organic products. 2C4MPA is a white crystalline solid with a melting point of 128-130°C and a boiling point of 175-177°C. It is soluble in water, methanol, and ethanol.

Scientific Research Applications

2-Chloro-4-(2-methoxyphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic syntheses, as a catalyst in photochemical reactions, and as a precursor to other organic compounds. It is also used in the manufacture of pharmaceuticals, agrochemicals, and other organic products. Additionally, it is used in the production of polymers, dyes, and pigments.

Mechanism of Action

2-Chloro-4-(2-methoxyphenyl)benzoic acid, 95% acts as a reagent in organic syntheses by providing a source of chlorine for the formation of carbon-chlorine bonds. It also acts as a catalyst in photochemical reactions, promoting the formation of various organic compounds. Additionally, it acts as a precursor for the formation of other organic compounds, such as polymers, dyes, and pigments.
Biochemical and Physiological Effects
2-Chloro-4-(2-methoxyphenyl)benzoic acid, 95% has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic in high concentrations and can cause skin and eye irritation. Additionally, it can cause respiratory irritation and can be absorbed through the skin. Therefore, it is important to take proper safety precautions when handling 2-Chloro-4-(2-methoxyphenyl)benzoic acid, 95%.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-4-(2-methoxyphenyl)benzoic acid, 95% in laboratory experiments is its low cost and availability. It is also relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is soluble in a variety of solvents, making it suitable for a wide range of applications. However, it is toxic in high concentrations and can cause skin and eye irritation, so proper safety precautions should be taken when handling it.

Future Directions

In the future, there are a number of potential applications for 2-Chloro-4-(2-methoxyphenyl)benzoic acid, 95%. It could be used as a reagent in the synthesis of new organic compounds, such as pharmaceuticals or agrochemicals. Additionally, it could be used as a catalyst in photochemical reactions, or as a precursor for the formation of polymers, dyes, and pigments. Finally, further research into the biochemical and physiological effects of 2-Chloro-4-(2-methoxyphenyl)benzoic acid, 95% could lead to new therapeutic applications.

Synthesis Methods

2-Chloro-4-(2-methoxyphenyl)benzoic acid, 95% can be produced by a variety of methods. The most common method is the reaction of 4-chlorobenzoic acid with 2-methoxyphenol in the presence of an acid catalyst. This reaction is typically carried out in aqueous solution at temperatures between 50-90°C. Other methods of synthesis include the reaction of 2-chloro-4-methoxybenzoic acid with 2-methoxyphenol in the presence of a base catalyst, or the reaction of 2-chloro-4-methoxybenzoic acid with 4-methoxyphenol in the presence of an acid catalyst.

properties

IUPAC Name

2-chloro-4-(2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-5-3-2-4-10(13)9-6-7-11(14(16)17)12(15)8-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLAZYJDKBCRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689137
Record name 3-Chloro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261962-23-5
Record name 3-Chloro-2′-methoxy[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261962-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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